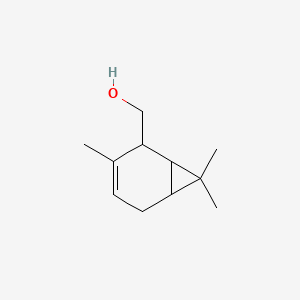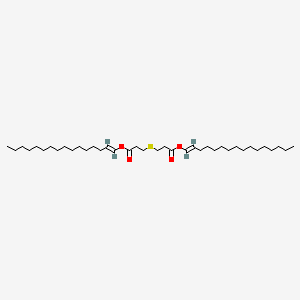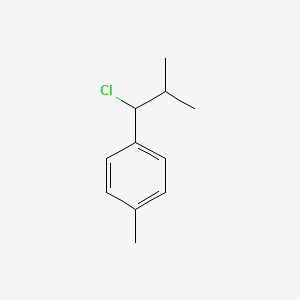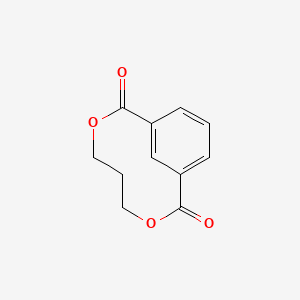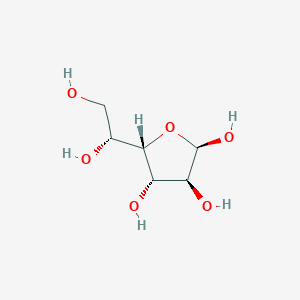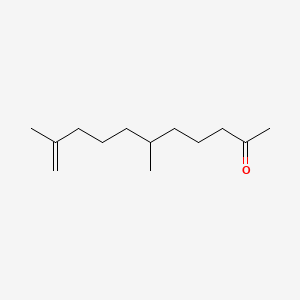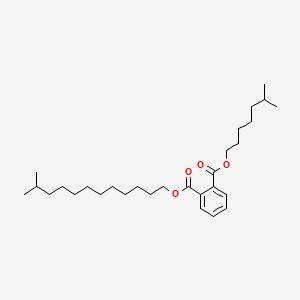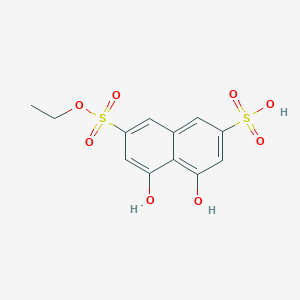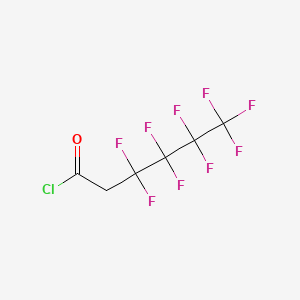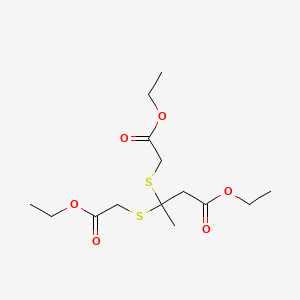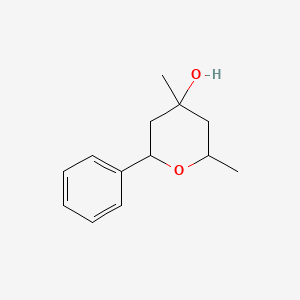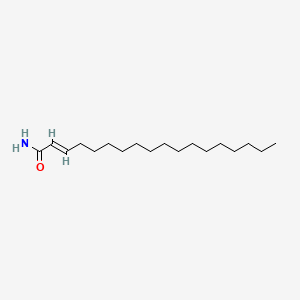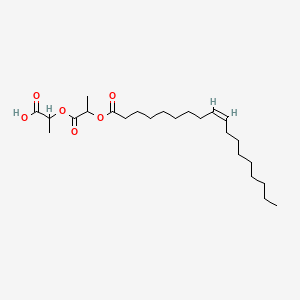
Dicesium carbonylpentachloroosmate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicesium carbonylpentachloroosmate(2-) is a complex inorganic compound with the molecular formula C2H4Cl5Cs2O2Os. It is known for its unique structure, which includes a central osmium atom surrounded by five chlorine atoms and a carbonyl group, with two cesium ions balancing the charge.
Méthodes De Préparation
The synthesis of dicesium carbonylpentachloroosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with cesium chloride (CsCl) and carbon monoxide (CO) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final compound.
Analyse Des Réactions Chimiques
Dicesium carbonylpentachloroosmate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.
Reduction: It can be reduced to lower oxidation state osmium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions.
Applications De Recherche Scientifique
Dicesium carbonylpentachloroosmate(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, including catalysts for industrial chemical processes.
Mécanisme D'action
The mechanism by which dicesium carbonylpentachloroosmate(2-) exerts its effects involves the interaction of the central osmium atom with various substrates. The carbonyl and chlorine ligands play a crucial role in stabilizing the osmium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating with other molecules and altering their chemical properties.
Comparaison Avec Des Composés Similaires
Similar compounds to dicesium carbonylpentachloroosmate(2-) include other osmium-based complexes, such as:
- Dicesium carbonylpentachlororuthenate(2-)
- Dicesium carbonylpentachlororhodate(2-) These compounds share similar structures but differ in the central metal atom. The uniqueness of dicesium carbonylpentachloroosmate(2-) lies in the specific properties imparted by the osmium center, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
30191-87-8 |
|---|---|
Formule moléculaire |
CHCl5Cs2OOs+ |
Poids moléculaire |
662.3 g/mol |
Nom IUPAC |
dicesium;methanone;pentachloroosmium |
InChI |
InChI=1S/CHO.5ClH.2Cs.Os/c1-2;;;;;;;;/h1H;5*1H;;;/q-1;;;;;;2*+1;+5/p-5 |
Clé InChI |
SJTQNDZLLCHGDI-UHFFFAOYSA-I |
SMILES canonique |
[CH-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


